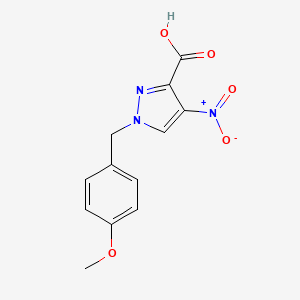
2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the reaction of anthranilic acid with formamide, followed by cyclization.
Chlorination: The quinazoline core is then chlorinated using reagents such as phosphorus oxychloride (POCl3) to introduce the chloro group at the 2-position.
Substitution Reaction: The chlorinated quinazoline is reacted with (4-methoxy-benzyl)-methyl-amine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group in the quinazoline ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
科学研究应用
2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as an antibacterial and antifungal agent.
Biochemistry: It is used in studies to understand the interaction of quinazoline derivatives with biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active quinazoline derivatives.
作用机制
The mechanism of action of 2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and fungi.
相似化合物的比较
Similar Compounds
- (2-Chloro-quinazolin-4-yl)-(3-methoxy-phenyl)-amine
- (2-Chloro-quinazolin-4-yl)-propylamine
- (2-Chloro-quinazolin-4-yl)-(2-p-tolyloxy-propyl)-amine
Uniqueness
2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine is unique due to its specific substitution pattern, which can result in distinct biological activities compared to other quinazoline derivatives. The presence of the 4-methoxy-benzyl group may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
827030-57-9 |
|---|---|
分子式 |
C17H16ClN3O |
分子量 |
313.8 g/mol |
IUPAC 名称 |
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O/c1-21(11-12-7-9-13(22-2)10-8-12)16-14-5-3-4-6-15(14)19-17(18)20-16/h3-10H,11H2,1-2H3 |
InChI 键 |
ODIKAAXWUXCNCY-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE](/img/structure/B8731684.png)
![[4-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetic acid](/img/structure/B8731692.png)




![6,6-Dimethyl-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-c]pyridin-1-one](/img/structure/B8731730.png)
![3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B8731736.png)
![cis-3-[(Benzylamino)methyl]cyclobutanol](/img/structure/B8731745.png)



